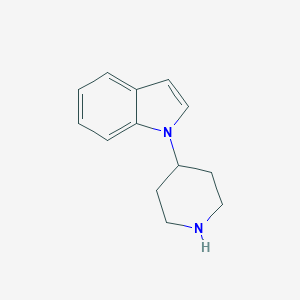
1-(Piperidin-4-yl)-1H-indole
概要
説明
Synthesis Analysis
The synthesis of 1-(Piperidin-4-yl)-1H-indole derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis. Santos et al. (2015) describe a three-step synthetic approach for a series of 3-piperidin-4-yl-1H-indoles with anti-parasitic activity against Plasmodium falciparum (Santos et al., 2015). Additionally, Zhong et al. (2014) developed an asymmetric synthesis of bisindole-piperidine-amino acid hybrids, offering a novel approach to these compounds (Zhong et al., 2014).
Molecular Structure Analysis
The molecular structure of these derivatives has been explored through various methods, including X-ray diffraction. Król et al. (2022) detailed the synthesis and absolute configuration of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives, providing insights into their molecular structures (Król et al., 2022).
Chemical Reactions and Properties
1-(Piperidin-4-yl)-1H-indole compounds participate in various chemical reactions, offering a pathway to diverse bioactive molecules. Bignan et al. (2006) synthesized a novel series of indoles with high affinity to the ORL-1 receptor, exploring structure-activity relationships at the piperidine nitrogen (Bignan et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. Shalaby et al. (2014) characterized two dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] by IR, NMR, and X-ray diffraction, providing data on their physical properties (Shalaby et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental for understanding the potential applications of these compounds. Van Niel et al. (1999) explored the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles, revealing how such modifications can enhance pharmacokinetic profiles and receptor selectivity (Van Niel et al., 1999).
科学的研究の応用
Antimalarial Research
- Field : Pharmacology and Toxicology .
- Application : Piperidines are used in the development of antimalarial drugs . In this context, 1,4-disubstituted piperidines were evaluated for their antiplasmodial activity .
- Methods : The antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
Drug Design
- Field : Organic Chemistry and Pharmacology .
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Antiplasmodial Activity
- Field : Pharmacology and Toxicology .
- Application : Synthetic 1,4-disubstituted piperidines have been evaluated for their antiplasmodial activity . This research is part of the ongoing search for novel antimalarial molecules due to the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .
- Methods : The antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
NLRP3 Inflammasome Inhibitors
- Field : Biochemistry and Molecular Biology .
- Application : The 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been used in the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors .
- Methods : A pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder . The obtained compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
- Results : Compounds 9, 13 and 18, able to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, emerged as the most promising NLRP3 inhibitors of the series .
Antimalarial Molecules
- Field : Pharmacology and Toxicology .
- Application : The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules . Fourteen synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study .
- Methods : Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
NLRP3 Inflammasome Inhibitors
- Field : Biochemistry and Molecular Biology .
- Application : In the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors, a pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .
- Methods : The obtained compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . The selected compounds were evaluated for their ability to reduce the ATPase activity of human recombinant NLRP3 using a newly developed assay .
- Results : From this screening, compounds 9, 13 and 18, able to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, emerged as the most promising NLRP3 inhibitors of the series .
将来の方向性
特性
IUPAC Name |
1-piperidin-4-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEDXUKWSYJDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555741 | |
| Record name | 1-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1H-indole | |
CAS RN |
118511-81-2 | |
| Record name | 1-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

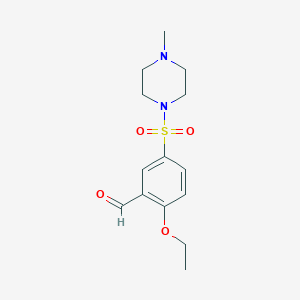
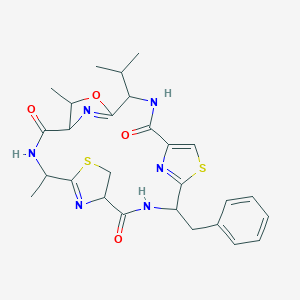
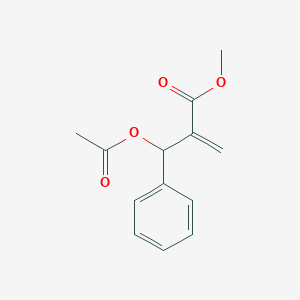
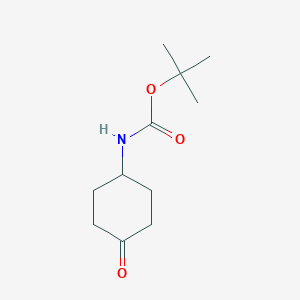
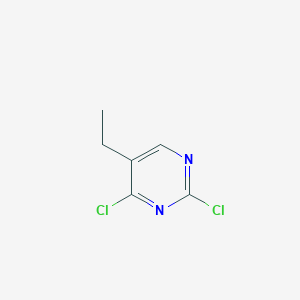
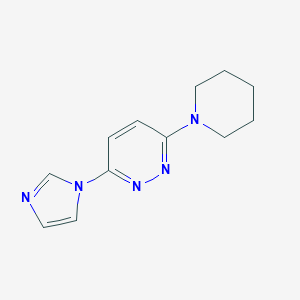
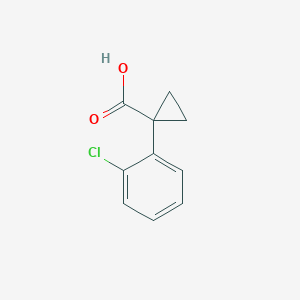
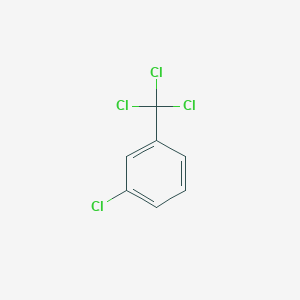
![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)
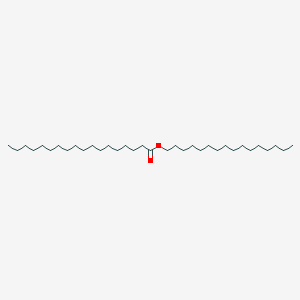
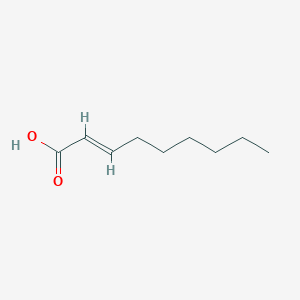

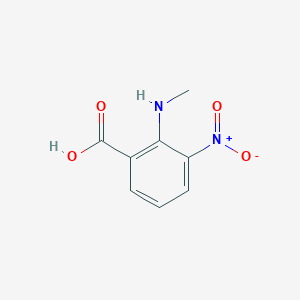
![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)